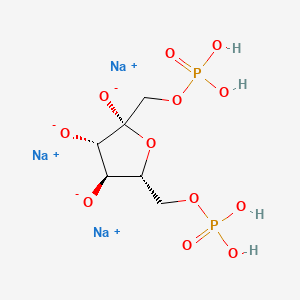
beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt: is a chemical compound with the molecular formula C6H11Na3O12P2. It is a trisodium salt of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), commonly used in biochemical research and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt typically involves the phosphorylation of fructose. The process includes the reaction of fructose with phosphoric acid in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar phosphates.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: : The major products formed from these reactions include different phosphorylated sugars and their derivatives, which are useful in various biochemical pathways .
Aplicaciones Científicas De Investigación
Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt has numerous scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds.
Biology: It plays a role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and enzyme functions.
Mecanismo De Acción
The mechanism of action of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as phosphofructokinase and aldolase, facilitating the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate in glycolysis. This compound is crucial for energy production and regulation in cells .
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Fructofuranose, 2,6-bis(dihydrogen phosphate), sodium salt: Similar in structure but differs in the position of the phosphate groups.
D-Glucose, 1,6-bis(dihydrogen phosphate), trisodium salt: Another phosphorylated sugar with different biochemical roles.
Uniqueness: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt is unique due to its specific role in glycolysis and its ability to act as a key regulatory molecule in metabolic pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
94333-58-1 |
|---|---|
Fórmula molecular |
C6H11Na3O12P2 |
Peso molecular |
406.06 g/mol |
Nombre IUPAC |
trisodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate |
InChI |
InChI=1S/C6H11O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q-3;3*+1/t3-,4-,5+,6-;;;/m1.../s1 |
Clave InChI |
WALHTMFLIQMWIB-HTKRKRNRSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


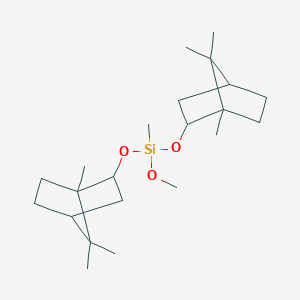
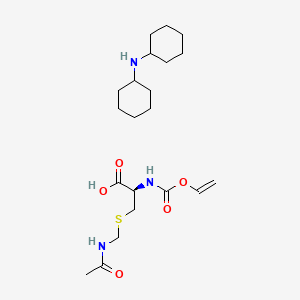
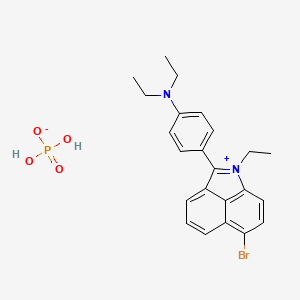
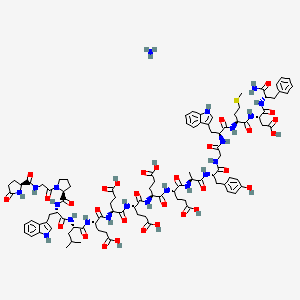
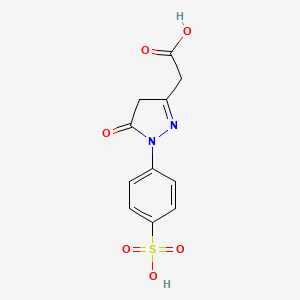
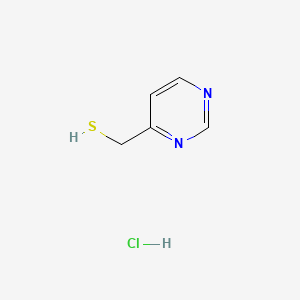

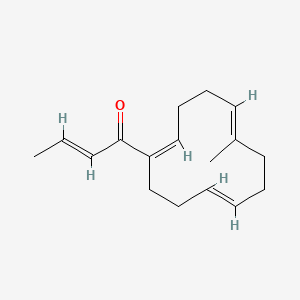
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
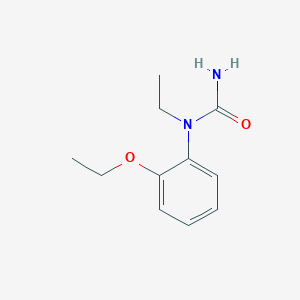
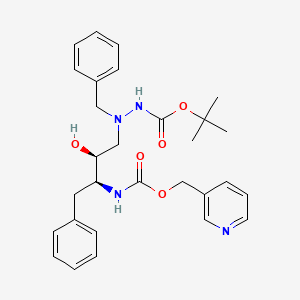
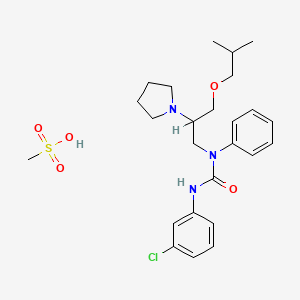
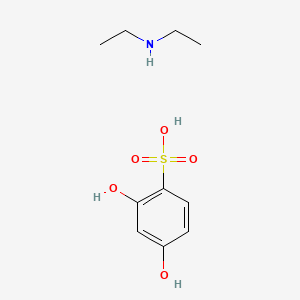
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
